6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole
Overview
Description
6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole, also known as this compound, is a useful research compound. Its molecular formula is C14H9BrFN3O3 and its molecular weight is 366.146. The purity is usually 95%.
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Scientific Research Applications
Indazole derivatives, including those with bromo and fluoro substituents, are explored for their potential in various chemical transformations and synthesis processes (Fujimura, Nagano, Matsunaga, & Shindo, 1984).
Studies on the crystal and molecular structure of biologically active nitroindazoles, such as bromo and fluoro substituted indazoles, contribute to understanding their interactions and properties (Cabildo, Claramunt, López, García, Pérez-Torralba, Pinilla, Torres, Alkorta, & Elguero, 2011).
Indazole compounds, including variants with bromo and fluoro groups, are investigated for their inhibitory effects on enzymes like lactoperoxidase, revealing their potential in biotechnology and pharmaceutical applications (Köksal & Alım, 2018).
Research into the synthesis of substituted indazoles, including those with halogen elements like bromo and fluoro, offers insights into potential antitumor agents (Lin & Kasina, 1981).
The development of SF5-substituted indazoles, incorporating various substituents including bromo and fluoro, demonstrates their utility in synthesizing analogs of biologically significant compounds (Kanishchev & Dolbier, 2018).
Indazole-based compounds, including those with fluoro and bromo groups, have been synthesized and evaluated for cytotoxic activities, highlighting their potential as anticancer agents (Tashrifi, Mohammadi‐Khanaposhtani, Ardestani, Safavi, Rad-Mighadam, Mehrdad, Larijani, & Mahdavi, 2018).
Properties
IUPAC Name |
6-bromo-5-(2-fluoro-4-nitrophenoxy)-1-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN3O3/c1-18-12-6-10(15)14(4-8(12)7-17-18)22-13-3-2-9(19(20)21)5-11(13)16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVURLVXVVVMHMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)[N+](=O)[O-])F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735730 | |
Record name | 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206800-24-9 | |
Record name | 6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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